4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine
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Overview
Description
4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that features a unique combination of furan, pyrazole, pyridine, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Acylation: Pyridin-2-amine is acylated with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide.
Thioamide Formation: The carboxamide is treated with diphosphorus pentasulfide in anhydrous toluene to yield the corresponding thioamide.
Cyclization: The thioamide undergoes cyclization with potassium ferricyanide in an alkaline medium to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives .
Scientific Research Applications
4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex heterocyclic compounds
Mechanism of Action
The mechanism of action of 4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
- 5-furan-2-yl-4H-[1,2,4]triazole-3-thiol
Uniqueness
4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine is unique due to its combination of multiple heterocyclic rings, which imparts diverse biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C15H11N5OS |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11N5OS/c1-2-6-16-13(5-1)19-15-18-11(9-22-15)10-8-17-20-14(10)12-4-3-7-21-12/h1-9H,(H,17,20)(H,16,18,19) |
InChI Key |
IVEDDZZBJJKZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=C(NN=C3)C4=CC=CO4 |
Origin of Product |
United States |
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